molecular formula C8H11N3O B2937425 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1484252-01-8

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B2937425
CAS No.: 1484252-01-8
M. Wt: 165.196
InChI Key: IFNJOWBFZJNUCY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) is a high-purity chemical building block designed for research and development applications, particularly in pharmaceutical and agrochemical discovery. This compound features a pyrrolidin-2-one scaffold linked to a 1-methyl-1H-pyrazole ring, a structure of significant interest in medicinal chemistry . The pyrrolidinone core is a well-known pharmacophore contributing to molecular recognition, while the pyrazole moiety is a privileged structure found in numerous bioactive molecules and marketed drugs with a wide range of therapeutic activities . This combination makes the compound a valuable synthon for constructing more complex molecules aimed at various biological targets. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, this compound is characterized by its high structural diversity . Researchers can utilize it as a precursor in multicomponent reactions or further functionalize the pyrrolidinone ring to explore novel chemical space. Its consistent quality is confirmed with a purity of up to 98% . As a research tool, it is strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling protocols. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-5-7(4-10-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNJOWBFZJNUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484252-01-8
Record name 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and pyrazole substituent enable selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Pyrrolidinone oxidation KMnO₄ in acidic medium (H₂SO₄, H₂O)4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrrolidone oxide
Pyrazole ring oxidation H₂O₂ in acetic acid (80°C, 4 h)Pyrazole N-oxide derivatives

Key findings:

  • Oxidation of the pyrrolidinone ring occurs preferentially at the carbonyl group, forming stable oxides with retained pyrazole functionality.

  • Pyrazole ring oxidation requires stronger oxidizing agents (e.g., H₂O₂ or K₂Cr₂O₇) and yields N-oxide derivatives that retain the pyrrolidinone structure .

Reduction Reactions

The compound undergoes reduction at multiple sites:

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Carbonyl reduction LiAlH₄ in THF (0°C → RT, 6 h)4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine
Ring hydrogenation H₂/Pd-C (50 psi, EtOH, 24 h)Partially saturated pyrrolidine-pyrazole hybrid

Key findings:

  • Complete reduction of the pyrrolidinone carbonyl to pyrrolidine occurs with 85–92% yield using LiAlH₄ .

  • Catalytic hydrogenation partially saturates the pyrazole ring while preserving the pyrrolidinone structure .

Substitution Reactions

The pyrazole ring participates in electrophilic substitution:

PositionReagents/ConditionsProductsYieldReference
C-3 Br₂ in CHCl₃ (0°C, 2 h)3-Bromo-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one78%
C-5 HNO₃/H₂SO₄ (-10°C, 1 h)5-Nitro-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one65%

Key findings:

  • Bromination occurs regioselectively at the C-3 position of the pyrazole ring due to electron-donating methyl group effects .

  • Nitration under cryogenic conditions prevents decomposition of the pyrrolidinone moiety.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Reagents/ConditionsProductApplicationReference
POCl₃ (reflux, 8 h) → NH₂NH₂·H₂O (RT)Pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidineKinase inhibitor intermediates
Ac₂O/HClO₄ (120°C, 12 h)Fused tricyclic lactam derivativesAntimicrobial agents

Key findings:

  • Phosphorus oxychloride-mediated cyclization creates fused heterocycles with potential biological activity .

  • Acid-catalyzed cyclization yields tricyclic structures through intramolecular amide bond formation .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductsYieldReference
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h)4-(Aryl-substituted-pyrazol-4-yl)pyrrolidin-2-ones60–75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C)N-Arylpyrazole-pyrrolidinone hybrids55–68%

Key findings:

  • Suzuki reactions enable introduction of diverse aryl groups at the pyrazole C-4 position .

  • Buchwald-Hartwig amination facilitates N-arylation while maintaining pyrrolidinone integrity .

Stability Under Physiological Conditions

Recent studies demonstrate:

ConditionDegradation ProductsHalf-Life (pH 7.4, 37°C)Reference
Aqueous buffer4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine48 h
Liver microsomesOxidized pyrazole metabolites<2 h

Key findings:

  • The compound shows moderate stability in neutral aqueous solutions but rapid hepatic metabolism .

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound with a pyrazole ring fused to a pyrrolidinone structure. It has a molecular weight of 165.19 g/mol and the molecular formula C8H11N3OC_8H_{11}N_3O . Synonyms include 1484252-01-8 and 4-(1-methylpyrazol-4-yl)pyrrolidin-2-one .

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • Building Block: It serves as a building block in synthesizing complex molecules.
  • Reactions: The compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and reagents like halogens and alkylating agents for substitution.

Biology

  • Biological activities: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • BET Inhibition: Pyrazolo-pyrrolidin-4-one derivatives are used as BET inhibitors for treating conditions like cancer. BET proteins, encoded by genes such as BRD2, BRD3, BRD4, and BRDT, contain bromodomains that interact with acetylated lysines on histone tails, regulating gene transcription . Inhibition of BRD3/4 bromodomains can lead to cancer cell death and/or differentiation .

Medicine

  • Therapeutic Agent: It is explored as a potential therapeutic agent for various diseases.
  • CDK2 Inhibition: Derivatives of pyrazole have been identified as potent CDK2 inhibitors . N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown CDK2 inhibitory activity and antiproliferative activity against cancer cell lines . These compounds can reduce the phosphorylation of retinoblastoma, arrest cells at the S and G2/M phases, and induce apoptosis .

Industry

  • Material Development: It is utilized in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Compound Name (CAS/Identifier) Substituents/Modifications Key Properties/Activities References
4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one 1-Methylpyrazol-4-yl group at position 4 Building block; potential intermediate
1-(4-Fluorophenyl)-4-(thioxo-triazolyl)pyrrolidin-2-one 4-Fluorophenyl, thioxo-triazolyl group 1.35× higher antioxidant activity than vitamin C
1-Benzyl-4-(benzimidazol-2-yl)pyrrolidin-2-one (847396-32-1) Benzimidazol-2-yl, benzyl group Structural complexity for target binding
3-(Piperidinyl)-1-(4-methoxybenzyl)pyrrolidin-2-one (Compound 10b) Methoxybenzyl, piperidinyl chain Anti-Alzheimer’s activity (acetylcholinesterase inhibition)
4-(Difluoromethyl)pyrrolidin-2-one (1803589-29-8) Difluoromethyl group Enhanced metabolic stability; polar substituent

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound characterized by a pyrazole ring fused to a pyrrolidinone structure. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1484252-01-8

The biological activity of this compound is primarily attributed to the presence of the pyrazole ring, which is known to interact with various biological targets. Pyrazole derivatives often exhibit a range of activities due to their ability to modulate biochemical pathways associated with inflammation, cancer, and microbial infections .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound have demonstrated significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDTBD
Monomeric Alkaloids0.0039 - 0.025S. aureus, E. coli
Pyrrolizidine DerivativesTBDVarious

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented in various studies. Although specific data on this compound is limited, its structural analogs have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit the growth of cancer cells. For example, certain pyrrolidine derivatives have been tested against human lung adenocarcinoma cells (A549), showing varying degrees of cytotoxicity . The structure-dependent nature of these compounds suggests that modifications could enhance their anticancer efficacy.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineViability (%) at 100 µM
This compoundTBDTBD
Pyrrolidine Derivative AA54978 - 86
Pyrrolidine Derivative BHSAEC1-KTTBD

Case Studies

While specific case studies on this compound are sparse, related research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the pyrazole ring has been shown to significantly impact both antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between pyrazole derivatives and pyrrolidinone precursors. For example, nucleophilic substitution or condensation reactions under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) are employed, as seen in analogous heterocyclic syntheses . Optimization includes adjusting stoichiometry, solvent polarity, and catalysts (e.g., NaOH for deprotonation). Post-synthesis purification often involves recrystallization from methanol or ethanol to achieve >95% purity, as demonstrated in related pyrrolidinone derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions, particularly distinguishing between pyrazole and pyrrolidinone protons .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving tautomeric ambiguities, and validating bond lengths/angles .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for derivatives like 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride .

Q. What are the known biological targets or activities associated with this compound?

While direct data is limited, structurally related pyrrolidinone-pyrazole hybrids show activity as synaptic vesicle glycoprotein 2A (SV2A) modulators, suggesting potential neurological applications . In vitro assays often evaluate binding affinity to receptors like CRF-1 or enzyme inhibition, guided by SAR studies on analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or solvent effects?

Tautomeric equilibria (e.g., keto-enol forms in pyrrolidinone) may lead to split signals. Strategies include:

  • Using deuterated DMSO or CDCl₃ to stabilize specific tautomers.
  • Variable-temperature NMR to observe dynamic equilibria.
  • Cross-validation with X-ray crystallography (via SHELXL refinement) to confirm dominant tautomeric states .

Q. What strategies improve yield and purity in synthesizing derivatives of this compound?

  • Regioselective functionalization : Protecting groups (e.g., trityl in ) direct reactions to specific pyrazole or pyrrolidinone positions .
  • Salt formation : Converting the free base to dihydrochloride salts enhances crystallinity and purity, as seen in 4-amino derivatives (95% purity) .
  • High-throughput screening : Automated platforms optimize reaction parameters (e.g., temperature, catalyst loading) for scaled-up syntheses .

Q. How do different salt forms impact physicochemical properties and bioactivity?

Salt formation (e.g., dihydrochloride vs. free base) alters solubility, stability, and bioavailability. For example:

  • Dihydrochloride salts improve aqueous solubility, critical for in vitro assays .
  • Free bases may exhibit higher membrane permeability in cellular models .
    Comparative studies using DSC (differential scanning calorimetry) and dissolution testing are recommended to guide formulation .

Q. What computational methods predict the reactivity and stability of this heterocyclic compound?

  • DFT calculations : Model charge distribution and reactive sites (e.g., pyrrolidinone carbonyl susceptibility to nucleophilic attack) .
  • MD simulations : Assess conformational stability in biological matrices, such as binding pockets of SV2A .
  • QSAR models : Relate structural features (e.g., pyrazole substituents) to bioactivity using datasets from analogs .

Methodological Considerations

  • Crystallography : SHELXL refinement is essential for resolving disorder in crystal structures, particularly for hygroscopic derivatives .
  • Contradiction mitigation : Cross-validate HPLC purity data with LC-MS to detect trace impurities undetected by UV .
  • Scale-up challenges : Pilot studies using microwave-assisted synthesis (e.g., 2-hour reflux in ethanol) reduce reaction times for derivatives .

This FAQ integrates synthetic, analytical, and computational approaches, emphasizing reproducibility and data validation. Researchers should prioritize peer-reviewed protocols over commercial databases to ensure reliability.

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